N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine
Description
N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is a synthetic organic compound that features a pyridine ring structure. Compounds containing pyridine rings are often used in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique chemical properties.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17N3O/c1-12(18-14-4-2-3-7-17-14)10-16-11-13-5-8-15-9-6-13/h2-9,12,16H,10-11H2,1H3 |
InChI Key |
QOADGHVCSCRBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=NC=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the reaction of 4-pyridinylmethylamine with 2-(2-pyridinyloxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions in reactors, followed by purification steps such as distillation, crystallization, or chromatography to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)butyl]amine
- N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)phenyl]amine
Uniqueness
N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to its specific substitution pattern and the presence of both pyridine and pyridinyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine is a compound characterized by its unique structural features, which include multiple functional groups that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O, with a molecular weight of 243.30 g/mol. The compound includes a pyridine ring, which is known for its ability to engage in various biochemical interactions. This structural arrangement is critical for its biological activity.
Pharmacological Effects
Research indicates that compounds containing pyridine rings exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Molecular docking studies have provided insights into how it binds to enzymes and receptors involved in critical biochemical pathways. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation | |
| Cytotoxicity | Induces apoptosis |
Case Studies
- Antimicrobial Study : A study conducted on the effectiveness of similar pyridine derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections.
- Cancer Research : In vitro studies indicated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Inflammation Model : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
